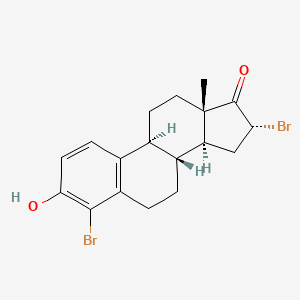
3-(4-PHENYL-2-PYRIDYL)-5-PHENYL-1,2,4-TRIAZINE DISULFONIC ACID, DISODIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt is a chemical compound known for its applications in various scientific fields. This compound is often used as a reagent in analytical chemistry, particularly for the determination of metal ions such as iron and cobalt . It is also known for its colorimetric properties, making it useful in various assays and detection methods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt typically involves the reaction of 2-pyridyl-5,6-diphenyl-1,2,4-triazine with sulfonating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the determination of metal ions such as iron, cobalt, and nickel.
Biology: Employed in assays to detect and quantify metal ions in biological samples.
Medicine: Utilized in diagnostic tests for detecting metal ion imbalances in the body.
Industry: Applied in various industrial processes for metal ion detection and quantification.
作用機序
The mechanism of action of 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its triazine and pyridyl groups, forming stable complexes that can be detected colorimetrically . This property is particularly useful in assays where the presence of specific metal ions needs to be quantified .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another ligand used for metal ion detection, but with different binding properties.
1,10-Phenanthroline: Similar to 3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine disulfonic acid, disodium salt, but with a different structure and binding affinity.
Neocuproine: A copper-specific ligand with distinct properties compared to the triazine compound.
Uniqueness
This compound is unique due to its high specificity and sensitivity for certain metal ions, particularly iron and cobalt . Its colorimetric properties make it a valuable tool in various analytical and diagnostic applications .
特性
CAS番号 |
108775-03-7 |
|---|---|
分子式 |
C20H12N4Na2O6S2 |
分子量 |
514.44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)




![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)


